Lipophilicity Advantage: Computed XLogP3 of the 5-Bromo Derivative vs. Non-Brominated Analog
A key differentiator for procurement is the increased lipophilicity of the 5-bromo derivative, a property directly linked to passive membrane permeability. The target compound exhibits a computed XLogP3 of 3.1 . This is a measurable +0.7 log unit increase over the non-brominated analog, N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, which has a computed XLogP3 of 2.4 . This difference is substantial; in drug-like chemical space, a ΔLogP of ~0.7 can translate to a several-fold increase in partition coefficient, enhancing the compound's ability to traverse lipid bilayers and access intracellular targets. This is critical for applications requiring cell-based assays where the non-halogenated analog may suffer from poor cellular uptake.
| Evidence Dimension | Lipophilicity (Predicted XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide (non-bromo): XLogP3 = 2.4 |
| Quantified Difference | +0.7 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem 2024.11.20) |
Why This Matters
A significant increase in lipophilicity directly impacts passive membrane permeability, a critical parameter for intracellular target engagement, making the 5-bromo derivative the preferred choice for cell-based assays over the non-halogenated analog.
- [1] PubChem. Compound Summary for CID 6870835. XLogP3-AA: 3.1. View Source
- [2] PubChem. Compound Summary for CID 6858068. XLogP3-AA: 2.4. View Source
